Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a sulfonyl group and a chloro-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Attachment of the Chloro-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the chloro-methylphenyl group is introduced using a suitable halide derivative.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the sulfonyl and chloro-methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar compounds include other benzoate esters with pyrimidine rings and sulfonyl groups, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro-methylphenyl group and the sulfonyl group enhances its reactivity and potential for various applications.
Properties
Molecular Formula |
C21H18ClN3O6S2 |
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Molecular Weight |
508.0 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
CLDBMFYTGURVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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